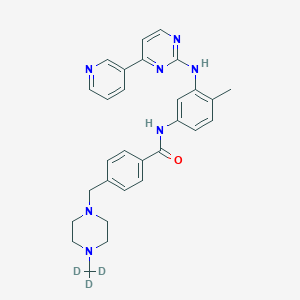

Genfatinib-d3 (Imatinib-d3)

Description

Significance of Stable Isotopes in Drug Development and Research

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be safely used in clinical studies. scitechnol.commetsol.com Their application in drug development is multifaceted. A primary use is in metabolic studies, where isotopically labeled compounds allow researchers to trace the metabolic fate of a drug within a biological system. scitechnol.com This provides crucial information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.in

The key principle behind the utility of deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism. nih.gov This can lead to several potential benefits, as outlined below.

Potential Advantages of Deuteration in Drug Development

| Advantage | Description |

|---|---|

| Improved Metabolic Stability | Slower metabolism can lead to a longer drug half-life and increased exposure in the body. |

| Reduced Formation of Toxic Metabolites | By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. |

| Enhanced Bioavailability | Reduced presystemic metabolism in the digestive tract can allow more of the drug to reach its target. eurisotop.com |

| Increased Efficacy and Safety | An improved pharmacokinetic profile may lead to better therapeutic outcomes and a more favorable safety profile. nih.gov |

Overview of Imatinib (B729) as a Tyrosine Kinase Inhibitor in Research Contexts

Imatinib is a well-established tyrosine kinase inhibitor (TKI) that has been a cornerstone in the targeted therapy of certain cancers. nih.gov It functions by competitively inhibiting specific tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth and division. nih.govbohrium.com

In a research context, Imatinib is a valuable tool for studying the roles of its target kinases in various cellular processes. Its primary targets include:

BCR-ABL: A fusion protein that is a hallmark of chronic myeloid leukemia (CML). nih.gov

c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in gastrointestinal stromal tumors (GISTs). nih.govnih.gov

Platelet-Derived Growth Factor Receptors (PDGF-R): Involved in cell growth and proliferation. nih.govtandfonline.com

By inhibiting these kinases, Imatinib has demonstrated the ability to block the proliferation of cancer cells and induce apoptosis (programmed cell death) in research models. smolecule.comashpublications.org Its high specificity for these targets makes it an exemplary model for the development of other targeted therapies. nih.gov

Rationale for Deuteration in Imatinib Research: Focus on Imatinib-d3

The primary metabolic pathway for Imatinib involves N-demethylation, a process carried out mainly by cytochrome P450 enzymes in the liver, to form its major active metabolite. researchgate.net While this metabolite has some activity, it is less potent than the parent drug. researchgate.net There has been considerable interest in exploring ways to slow this metabolic process to potentially improve the drug's pharmacokinetic properties. researchgate.net

This is the rationale for the development of Genfatinib-d3, also known as Imatinib-d3. smolecule.com In this deuterated analogue, the hydrogen atoms on the N-methyl group of the piperazine (B1678402) ring are replaced with deuterium atoms. cymitquimica.com The hypothesis is that the stronger C-D bond at this metabolically vulnerable site will slow down the N-demethylation process. researchgate.net

The primary application of Genfatinib-d3 in a research setting is as an internal standard for the quantification of Imatinib in biological samples. smolecule.comontosight.ai In techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated form is chemically almost identical to the non-deuterated drug but can be distinguished by its slightly higher mass. ontosight.ai This allows for highly accurate measurements of Imatinib concentrations in pharmacokinetic studies, which is crucial for understanding how the drug is processed in the body. ontosight.ainih.govhaematologica.org

Furthermore, Genfatinib-d3 serves as a tool to investigate the kinetic isotope effect on Imatinib's metabolism. researchgate.net By comparing the metabolic rate of Imatinib to that of Genfatinib-d3, researchers can directly quantify the impact of deuteration on the drug's breakdown. researchgate.net These studies are vital for validating pharmacokinetic data and exploring the potential for developing improved therapeutic agents with more predictable metabolic profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of Imatinib D3 in Quantitative Bioanalytical Methodologies

Role of Imatinib-d3 as an Internal Standard in Mass Spectrometry

The primary application of Imatinib-d3 is as an internal standard (IS) in mass spectrometry-based assays. ontosight.ai An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and matrix effects, thereby correcting for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like Imatinib-d3 is considered the gold standard in quantitative bioanalysis. unil.ch

Numerous Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have been developed for the quantification of Imatinib (B729) in biological fluids, frequently employing Imatinib-d3 or similar deuterated analogs as internal standards. plos.orgresearchgate.netnii.ac.jp These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and detection by tandem mass spectrometry. researchgate.netnii.ac.jp

For instance, a validated LC-MS/MS method for the simultaneous quantification of Imatinib and its metabolite, norimatinib, in dried blood spots (DBS) utilized Imatinib-d8 (B128419) as the internal standard. plos.org The method demonstrated good linearity over a clinically relevant concentration range. plos.org Another study developed a rapid and robust LC-MS/MS method for Imatinib in human plasma using a labeled internal standard and a simple protein precipitation for sample clean-up. researchgate.net

The selection of appropriate mass transitions for the analyte and the internal standard is crucial for the selectivity of the method. For Imatinib, a common transition monitored is m/z 494.4 > 394.2. plos.org

Table 1: Examples of LC-MS/MS Methods for Imatinib Quantification

| Analyte(s) | Internal Standard | Biological Matrix | Sample Preparation | Linearity Range (Imatinib) | Reference |

| Imatinib, norimatinib | Imatinib-d8 | Dried Blood Spot (DBS) | Methanol Extraction | 30–7500 ng/mL | plos.org |

| Imatinib | Labeled IS | Human Plasma | Protein Precipitation | 10–2000 ng/mL | researchgate.net |

| Imatinib, N-desmethyl imatinib | Verapamil | Human Plasma | Protein Precipitation | 5 ng/mL–8 µg/mL | wisdomlib.org |

| Imatinib, 4 metabolites | Deuterated Imatinib | Human Plasma | Not Specified | Not Specified | nih.gov |

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of LC-MS/MS assays. unil.ch Stable isotope-labeled internal standards like Imatinib-d3 are highly effective in compensating for these effects. unil.ch Because Imatinib-d3 has nearly identical physicochemical properties to Imatinib, it experiences similar matrix effects and variability in extraction recovery. ontosight.aiunil.ch

By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during sample processing or analysis are normalized, leading to more reliable and reproducible results. unil.ch The use of a stable isotope-labeled internal standard is particularly important when dealing with complex biological matrices such as plasma, serum, or tissue homogenates. ontosight.aiunil.ch

The application of Imatinib-d3 as an internal standard extends to the quantification of Imatinib and its metabolites in non-clinical biological matrices, such as rat plasma, for pharmacokinetic studies. nih.govphmethods.netnih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.

For example, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to simultaneously determine the concentrations of Imatinib and its metabolite, N-desmethyl imatinib, in rat plasma. nih.gov This method utilized an internal standard and was successfully applied to a pharmacokinetic study. nih.gov Another study investigated the pharmacokinetic interaction of Imatinib with various vitamins in rats, employing a UPLC-MS/MS method for Imatinib quantification. nih.gov

Table 2: Research Findings on Imatinib Quantification in Non-Clinical Matrices

| Study Focus | Analytical Method | Biological Matrix | Key Findings | Reference |

| Simultaneous determination of Imatinib and its metabolite | UPLC-MS/MS | Rat Plasma | Developed and validated a method for pharmacokinetic studies. | nih.gov |

| Pharmacokinetic interaction of Imatinib with vitamins | UPLC-MS/MS | Rat Plasma | Co-administered vitamins could alter Imatinib's pharmacokinetic profile. | nih.gov |

| Bioanalytical method development and validation | LC-MS/MS | Rat Plasma | Established a method with a quantification limit of 5.05 ng/mL for Imatinib. | phmethods.net |

Advanced Spectrometric Techniques Utilizing Imatinib-d3

Beyond conventional LC-MS/MS, Imatinib-d3 is also employed in more advanced spectrometric techniques for Imatinib quantification.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. nih.govnih.gov UPLC-MS/MS methods have been successfully developed and validated for the quantification of Imatinib and its metabolites in various biological matrices, often in a multiplexed format to measure several analytes simultaneously. nih.govnih.gov

A UPLC-MS/MS method was developed for the simultaneous determination of Imatinib, voriconazole, and their metabolites in rat plasma, demonstrating good linearity and accuracy. nih.gov Such methods are highly efficient for pharmacokinetic studies and therapeutic drug monitoring. nih.gov

Paper spray mass spectrometry is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. researchgate.netnih.govnih.gov In this technique, a small volume of the sample is applied to a paper substrate, a solvent is added, and a high voltage is applied to generate ions that are then analyzed by the mass spectrometer. researchgate.netnih.gov

Research has demonstrated the use of field-assisted paper spray (FAPS)-mass spectrometry for the quantification of Imatinib in plasma samples. researchgate.netnih.gov In these studies, deuterated Imatinib (d3-IMT) was used as the internal standard. researchgate.netnih.gov While the FAPS-MS/MS method is rapid and economical, it has shown higher variability compared to conventional LC-MS/MS, which may be attributed to factors such as inter-individual variability in plasma composition and instrumental setup. researchgate.net

Research on the Metabolic Fate of Imatinib: Investigating Deuterium Isotope Effects

In Vitro Metabolism Studies with Deuterated Imatinib (B729) Analogues

Assessment of N-Demethylation Pathways and Cytochrome P450 Involvement (e.g., CYP3A4, CYP2C8, CYP3A5)

The primary metabolic pathway for imatinib is N-demethylation to its active metabolite, N-desmethylimatinib (also known as CGP74588). nih.gov This process is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies using human liver microsomes and cDNA-expressed CYPs have identified CYP3A4 as a major contributor to imatinib's metabolism. nih.govdrugbank.compharmgkb.orgresearchgate.net Additionally, CYP2C8 and CYP3A5 have been shown to play significant roles. researchgate.netnih.govmdpi.comdrugbank.com While other isoforms like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 are involved, their contribution is considered minor. drugbank.commdpi.comashpublications.org

Research indicates that both CYP2C8 and CYP3A4 are the main enzymes in imatinib metabolism in vitro. nih.gov Specifically, studies with recombinant P450 enzymes have demonstrated that CYP2C8, CYP3A4, and CYP3A5 can all facilitate the N-demethylation of imatinib. drugbank.com In fact, kinetic analyses revealed that CYP2C8 exhibits a higher affinity for imatinib, with a catalytic efficiency approximately 15-fold greater than that of CYP3A4 and CYP3A5. drugbank.com

Interestingly, imatinib can inhibit its own metabolism through a mechanism-based inhibition of CYP3A4. nih.gov This autoinhibition suggests that the role of CYP3A4 in imatinib's biotransformation in vivo might be less significant than initially thought, consequently highlighting the importance of CYP2C8. nih.govnih.gov It is predicted that during long-term treatment, a substantial portion of imatinib's hepatic clearance shifts from CYP3A4 to CYP2C8. nih.gov

The following table summarizes the key cytochrome P450 enzymes involved in the N-demethylation of imatinib based on in vitro findings.

| Enzyme | Role in Imatinib N-demethylation | Key Findings |

| CYP3A4 | Major | Primarily responsible for the formation of the N-desmethylated metabolite. nih.govdrugbank.compharmgkb.orgresearchgate.net Subject to mechanism-based inhibition by imatinib itself. nih.gov |

| CYP2C8 | Significant | Possesses high affinity and catalytic efficiency for imatinib N-demethylation. drugbank.com Its role becomes more prominent due to the autoinhibition of CYP3A4. nih.gov |

| CYP3A5 | Significant | Contributes to the N-demethylation process. pharmgkb.orgmdpi.comdrugbank.com |

| CYP1A2, CYP2D6, CYP2C9, CYP2C19 | Minor | Play a less significant role in the overall metabolism of imatinib. drugbank.commdpi.comashpublications.org |

Exploration of Kinetic Isotope Effects on Metabolic Stability and Turnover

The substitution of hydrogen atoms with deuterium (B1214612) can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE). nih.govjuniperpublishers.com This effect stems from the fact that carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making them more difficult to break during enzymatic reactions. nih.gov For drugs like imatinib, where metabolism, such as N-demethylation, is a key clearance pathway, deuteration has been investigated as a strategy to enhance metabolic stability and potentially improve pharmacokinetic properties. nih.govresearchgate.net

In vitro studies using an N-trideuteromethyl analogue of imatinib have demonstrated a reduced rate of N-demethylation when incubated with both rat and human liver microsomes. nih.govresearchgate.net This finding is consistent with a deuterium isotope effect, suggesting that the deuterated analogue has increased metabolic stability compared to the non-deuterated parent compound. nih.govresearchgate.net The hypothesis is that by slowing down the metabolic turnover, the exposure to the active drug could be prolonged. nih.gov

Despite the promising in vitro results, the translation of these findings to in vivo models has been challenging. The complexity of metabolic pathways and the potential for metabolic switching, where the body utilizes alternative metabolic routes, can confound the effects of deuteration. researchgate.netplos.org

Non-Clinical Pharmacokinetic Investigations of Deuterated Imatinib

Methodological Approaches for Absolute Bioavailability Assessment Using Microdosing Techniques

Microdosing has emerged as a valuable tool in early drug development to assess the pharmacokinetics of a compound in humans using sub-pharmacological doses. nih.govwikipedia.orgnii.ac.jplonza.com This approach is particularly useful for determining the absolute bioavailability of an orally administered drug. tandfonline.com The conventional method for such an assessment involves a two-period crossover study with both intravenous and oral formulations at therapeutic doses. ingentaconnect.com However, microdosing offers a more streamlined alternative. tandfonline.comingentaconnect.com

A key technique involves the administration of an intravenous (IV) microdose of a stable isotopically labeled version of the drug (e.g., deuterated) concurrently with the oral therapeutic dose of the unlabeled drug. tandfonline.comnih.govresearchgate.net By measuring the plasma concentrations of both the labeled and unlabeled drug, typically using highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the absolute bioavailability can be calculated by comparing the dose-normalized exposures. ingentaconnect.comnih.govresearchgate.net

A study successfully employed this technique to determine the absolute bioavailability of oral imatinib in cancer patients. nih.govresearchgate.net Patients at a steady state with oral imatinib received a single 100 μg intravenous microdose of deuterium-labeled imatinib (imatinib-d8). nih.govresearchgate.net The simultaneous quantification of imatinib and imatinib-d8 (B128419) in plasma samples allowed for the successful estimation of imatinib's absolute bioavailability. nih.govresearchgate.net This demonstrates the feasibility and utility of the stable isotopically labeled intravenous microdose approach in clinical pharmacokinetic studies. nih.govresearchgate.netdiva-portal.org

Comparative Pharmacokinetic Profiling of Deuterated Versus Unlabeled Imatinib in Preclinical Models

Preclinical studies comparing the pharmacokinetics of deuterated and unlabeled imatinib have been conducted to evaluate the in vivo consequences of the kinetic isotope effect observed in vitro. The primary hypothesis is that the reduced metabolic turnover of the deuterated analogue would lead to increased systemic exposure. nih.govresearchgate.net

In one such study, the N-trideuteromethyl analogue of imatinib was administered to rats. nih.govresearchgate.net Despite the in vitro evidence of reduced N-demethylation, the study did not find a significant increase in the exposure of the deuterated analogue following intravenous administration. nih.govresearchgate.net Furthermore, there was no significant difference in the formation of the N-desmethyl metabolite from either the deuterated or the parent drug in this preclinical model. nih.govresearchgate.net

These findings highlight a potential disconnect between in vitro metabolic stability and in vivo pharmacokinetic outcomes. nih.govresearchgate.net Factors such as metabolic switching to other pathways or interspecies differences in drug metabolism could contribute to this discrepancy. semanticscholar.org

The following table summarizes the comparative findings from a preclinical rat study.

| Parameter | Observation | Implication |

| Systemic Exposure (AUC) of N-trideuteromethyl Imatinib | No significant increase compared to unlabeled imatinib after IV administration. nih.govresearchgate.net | The in vitro metabolic stability did not translate to higher overall exposure in vivo. |

| Formation of N-desmethyl Metabolite | No significant difference between the deuterated and unlabeled imatinib. nih.govresearchgate.net | Suggests that N-demethylation may not be the rate-limiting step in the overall clearance in this model, or other clearance mechanisms compensate. |

Non-Clinical Models for Investigating Pharmacokinetic Interactions with Co-Administered Compounds

Imatinib is susceptible to drug-drug interactions (DDIs) as it is a substrate for and an inhibitor of several CYP enzymes, including CYP3A4 and CYP2C8. ashpublications.orgnih.govnih.gov Therefore, non-clinical models are crucial for predicting and understanding these interactions.

Whole-body physiologically based pharmacokinetic (PBPK) models have been developed for imatinib and its main metabolite, N-desmethyl imatinib (NDMI). nih.govnih.gov These models integrate data on the drug's metabolism via CYP2C8 and CYP3A4, as well as transport mechanisms. nih.govnih.gov PBPK models can simulate various DDI scenarios by incorporating the effects of co-administered drugs that are inhibitors or inducers of these enzymes. nih.gov For instance, such models have been used to predict the impact of perpetrator drugs like rifampicin (B610482) (an inducer) and ketoconazole (B1673606) (an inhibitor) on imatinib exposure, and also to predict imatinib's effect as a perpetrator on victim drugs like simvastatin (B1681759) and metoprolol. nih.gov

Investigation of Imatinib S Off Target Interactions with Endogenous Metabolic Pathways in Research Models

Impact of Imatinib (B729) on Vitamin D3 Metabolism in Cellular and Ex Vivo Models

In vitro and ex vivo studies have been instrumental in identifying a direct interaction between imatinib and the vitamin D3 metabolic cascade. nih.govresearchgate.net These models, primarily utilizing human keratinocyte cell lines, have provided a controlled environment to dissect the molecular interactions occurring within the cell. spandidos-publications.comresearchgate.net

Research has pinpointed the cytochrome P450 enzyme CYP27B1 as a key target of imatinib's off-target activity. spandidos-publications.comnih.gov CYP27B1 is responsible for the critical final activation step of vitamin D, converting calcidiol to the hormonally active calcitriol (B1668218). spandidos-publications.com

Studies using the HaCaT human keratinocyte cell line have shown that imatinib interferes with this process. spandidos-publications.comresearchgate.net To isolate the specific enzyme affected, researchers employed specific CYP450 inhibitors. spandidos-publications.comnih.gov Experiments involving the co-administration of imatinib with VID400, a CYP24A1 inhibitor, and ketoconazole (B1673606), a general CYP450 inhibitor, helped to confirm that imatinib's primary interference is with CYP27B1. spandidos-publications.comresearchgate.net The findings from these interaction studies suggest a competitive inhibition mechanism, where imatinib competes with the natural substrate for the enzyme's active site. spandidos-publications.comresearchgate.net

Further investigations have utilized cultured outer root sheath keratinocytes (ORS-KC) derived from hair follicles of children undergoing imatinib treatment, corroborating the findings from the HaCaT cell line. nih.govresearchgate.net These ex vivo models reinforce the clinical relevance of the observed enzymatic interference. nih.gov

The direct molecular consequence of imatinib's interference with CYP27B1 is a significant disruption in the production of calcidiol and calcitriol. spandidos-publications.comresearchgate.net By inhibiting CYP27B1, imatinib effectively blocks the conversion of calcidiol to calcitriol. spandidos-publications.comnih.gov

In vitro studies have quantified this effect, demonstrating that incubating HaCaT cells with a clinically relevant concentration of imatinib (1 µM) leads to a reduction in both calcidiol and calcitriol production by approximately 50%. spandidos-publications.comresearchgate.net This impairment of CYP27B1 activity results in an intracellular accumulation of calcidiol, the substrate for the enzyme. spandidos-publications.comnih.gov One study highlighted this accumulation dramatically; when HaCaT cells were treated with both imatinib and the CYP24 inhibitor VID400, calcidiol levels increased by as much as 600%. spandidos-publications.comresearchgate.net

Interestingly, while these effects are clearly demonstrated in vitro, one study noted that keratinocytes from children actively treated with imatinib did not show significant differences in calcidiol and calcitriol levels, suggesting complex homeostatic mechanisms may be at play in vivo. nih.govresearchgate.net

Table 1: Effect of Imatinib on Vitamin D Metabolites in HaCaT Keratinocyte Cells

| Condition | Change in Calcidiol Level | Change in Calcitriol Level | Implied Mechanism |

| Imatinib (1 µM) | ~50% Decrease | ~50% Decrease | General inhibition of the synthesis pathway spandidos-publications.comresearchgate.net |

| Imatinib + VID400 (CYP24A1 Inhibitor) | 600% Increase | No significant effect | Blockade of CYP27B1 leads to substrate (calcidiol) accumulation spandidos-publications.comresearchgate.net |

| Imatinib + Ketoconazole (General CYP Inhibitor) | - | 200% Increase | Complex interaction, possibly related to inhibition of other CYP enzymes involved in imatinib metabolism spandidos-publications.com |

Non-Clinical Models for Assessing Imatinib-Induced Metabolic Perturbations

A variety of non-clinical models have been employed to investigate the metabolic disturbances induced by imatinib. These models range from the cellular systems described above to more complex animal models that allow for the study of systemic effects.

Cellular models have been foundational. The HaCaT and primary ORS keratinocyte cell lines have been crucial for dissecting the specific impact on vitamin D3 metabolism. spandidos-publications.comnih.govresearchgate.net Beyond keratinocytes, other cell types have been used to explore different metabolic off-target effects. For example, studies on human primary epidermal melanocytes have been used to understand imatinib-induced hypopigmentation by examining its effects on melanin (B1238610) content and melanogenesis. nih.gov

Animal models, including mice, rats, and dogs, have been used in preclinical studies to assess the broader toxicological and metabolic profile of imatinib. friendsofcancerresearch.org These in vivo systems are essential for understanding how drug absorption, distribution, metabolism, and excretion influence clinical outcomes. Mouse models have been used to demonstrate that imatinib can alter the metabolic profiles of tumors, particularly affecting purine (B94841) and pyrimidine (B1678525) metabolism. nih.gov Rat models have been used to investigate potential cardiotoxicity, showing dose- and time-related effects on the heart at higher doses. friendsofcancerresearch.org These animal studies provide a systemic context for the specific molecular interactions observed in cell-based assays. friendsofcancerresearch.org

Role of Imatinib D3 in Mechanistic and Target Engagement Research

Application in Global Proteome Quantification and Pathway Analysis (e.g., SILAC-LC-MS/MS)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for quantitative proteomics. researchgate.net This method allows for the comparison of protein abundance between different cell populations with high accuracy. nih.govacs.org In the context of Imatinib (B729) research, SILAC has been instrumental in elucidating the global proteomic changes induced by the drug and its derivatives in cancer cells. researchgate.net

For instance, SILAC-based quantitative proteomics has been used to analyze the proteome and phosphoproteome of lung adenocarcinoma cell lines that are either sensitive or resistant to third-generation EGFR tyrosine kinase inhibitors (TKIs). nih.gov By labeling different cell populations with "light," "medium," or "heavy" isotopes of essential amino acids, researchers can mix the cell lysates and analyze them simultaneously by LC-MS/MS. nih.gov The mass difference between the isotopically labeled peptides allows for the precise quantification of protein expression levels across the different conditions.

This approach has revealed significant alterations in signaling pathways and identified kinases and phosphatases with altered expression and phosphorylation in TKI-resistant cells. nih.gov Such studies provide a comprehensive view of the cellular response to kinase inhibitors and help identify potential new drug targets to overcome resistance. nih.gov The use of a deuterated standard like Genfatinib-d3 in conjunction with these methods can further enhance the accuracy of drug quantification and its metabolic fate within the proteomic landscape.

| Application Area | Key Findings | Significance |

|---|---|---|

| Global Proteome and Phosphoproteome Analysis | Identification of altered signaling pathways in TKI-resistant lung cancer cells. nih.gov | Reveals mechanisms of drug resistance and identifies new therapeutic targets. nih.gov |

| Comparative Analysis of Imatinib Derivatives | Quantification of proteome changes in chronic myeloid leukemia cells treated with Imatinib and its analogs. researchgate.net | Aids in the development of more potent and specific Bcr-Abl inhibitors. benthamdirect.com |

| Affinity Bait Pull-Down Experiments | SILAC provides higher reproducibility than chemical labeling methods for identifying protein-drug interactions. nih.govacs.org | Enhances the accuracy of identifying direct and indirect drug targets. nih.gov |

Use of Deuterated Probes for Investigating Inhibitory Mechanisms of Action

Deuterated probes like Genfatinib-d3 are invaluable for studying the detailed inhibitory mechanisms of drugs. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal dynamic changes in protein conformation upon drug binding. nih.gov

A study on the interaction of Imatinib with the human c-Src kinase using HDX-MS demonstrated that drug binding to the kinase domain induces allosteric changes in distal domains of the protein. nih.gov These dynamic shifts in functionally important regions, distant from the actual binding site, are similar to the conformational changes that occur during kinase activation. nih.gov This suggests that Imatinib's inhibitory mechanism involves the stabilization of an inactive conformation of the kinase. nih.gov

The use of deuterated compounds in such studies allows for precise measurement of the rate of deuterium (B1214612) uptake, providing a detailed map of the protein regions affected by drug binding. This information is crucial for understanding the allosteric regulation of kinases and for the rational design of new inhibitors that can modulate kinase activity through novel mechanisms. nih.govnih.gov

Research on Imatinib's Broad-Spectrum Inhibitory Activities in Non-Oncological Contexts (e.g., Antiviral Research)

The well-characterized inhibitory profile of Imatinib against specific tyrosine kinases has prompted research into its potential applications beyond oncology. nih.gov Notably, its broad-spectrum activities have been explored in the context of antiviral research.

Some studies have suggested that Imatinib and other tyrosine kinase inhibitors targeting Abelson kinase 2 may possess antiviral activity against pathogenic coronaviruses. nih.gov Research has indicated that Imatinib can inhibit the infection of SARS-CoV-2 and its surrogate lentivector pseudotype by interfering with both endocytosis and membrane-fusion entry pathways. synthego.com A cellular thermal shift assay even suggested a direct interaction between Imatinib and the SARS-CoV-2 Spike protein, implying an off-target mechanism of viral entry inhibition. synthego.com

Future Directions and Emerging Research Avenues for Deuterated Imatinib Analogues

Development of Novel Deuterated Imatinib (B729) Compounds for Enhanced Research Utility

The development of novel deuterated Imatinib compounds is a burgeoning area of research driven by the desire to fine-tune the molecule's properties for specific scientific applications. The primary rationale for deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond nih.govnovartis.com. This has significant implications for research, as it allows for the creation of Imatinib analogues with altered pharmacokinetic profiles.

One of the key areas of focus has been the development of analogues with reduced rates of N-demethylation. Imatinib is substantially metabolized via N-demethylation to a less active metabolite, CGP74588 nih.govnovartis.com. By replacing the hydrogen atoms on the N-methyl group with deuterium (B1214612) to create Imatinib-d3, researchers have successfully demonstrated a reduced propensity for this metabolic pathway in in vitro assays using both rat and human liver microsomes nih.govnovartis.com. While this particular modification did not translate to increased exposure in in vivo rat studies, it highlights the potential of targeted deuteration to modulate metabolic fate novartis.com.

Future research in this area is likely to explore deuteration at other metabolically susceptible positions on the Imatinib scaffold. This could lead to the creation of a panel of deuterated Imatinib analogues, each with a unique metabolic profile. Such a toolkit of compounds would be invaluable for preclinical studies aimed at understanding the complex metabolism of Imatinib and for developing second-generation inhibitors with improved therapeutic indices.

Beyond metabolic stability, novel deuterated Imatinib compounds can serve as powerful tools in drug discovery and development. For instance, selective deuteration can be used to create internal standards for quantitative bioanalytical assays, leading to more accurate and precise measurements of drug concentrations in biological matrices. The development of a wider array of such standards will be crucial for supporting pharmacokinetic and pharmacodynamic studies of new Imatinib-based therapies.

Table 1: Investigated Properties of a Deuterated Imatinib Analogue

| Property Investigated | Finding | Reference |

| Target Inhibition | The N-trideuteromethyl analogue exhibited similar activity as a tyrosine kinase inhibitor compared to Imatinib. | nih.govnovartis.com |

| Antiproliferative Efficacy | The deuterated compound showed similar efficacy as an antiproliferative agent in cellular assays. | nih.govnovartis.com |

| N-demethylation Rate | Reduced N-demethylation was observed upon incubation with both rat and human liver microsomes. | nih.govnovartis.com |

| In Vivo Exposure (Rats) | Reduced in vitro metabolism did not translate into increased exposure of the N-trideuteromethyl analogue following intravenous administration. | novartis.com |

Integration of Imatinib-d3 in Next-Generation Analytical Platforms

Imatinib-d3 and other deuterated analogues are poised to play a pivotal role in the advancement of analytical platforms for drug monitoring and research. Their primary application is as internal standards in mass spectrometry-based assays, which are the gold standard for the quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as Imatinib-d3, is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Next-generation analytical platforms, such as high-resolution mass spectrometry (HRMS) and quantitative proteomics, are increasingly being used to study the effects of drugs like Imatinib in a more comprehensive and unbiased manner. In these advanced applications, deuterated standards are indispensable. For example, in a detailed study of Imatinib metabolization using HRMS, the ability to distinguish between the parent drug and its numerous metabolites is critical thermofisher.com. While the study did not explicitly state the use of Imatinib-d3, the principles of using stable isotope-labeled compounds for accurate quantification are fundamental to such analyses.

Quantitative proteomics is another area where deuterated Imatinib analogues can provide significant value. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used to measure changes in protein expression and phosphorylation in response to drug treatment acs.orgnih.gov. While SILAC labels the proteins, the accurate quantification of the drug itself within the same experiment requires a reliable internal standard like Imatinib-d3. This allows for a more integrated understanding of the drug's concentration-dependent effects on the cellular proteome and phosphoproteome.

Furthermore, the integration of Imatinib-d3 into these platforms can facilitate more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling. By providing highly accurate measurements of drug exposure, researchers can better correlate drug concentrations with downstream biological effects, such as changes in protein kinase activity or cellular proliferation. This is crucial for optimizing dosing regimens and for understanding the mechanisms of drug resistance.

Table 2: Applications of Deuterated Imatinib in Analytical Platforms

| Analytical Platform | Application of Deuterated Imatinib | Potential Impact |

| High-Resolution Mass Spectrometry (HRMS) | Internal standard for accurate quantification of Imatinib and its metabolites. | Improved understanding of Imatinib metabolism and disposition. |

| Quantitative Proteomics (e.g., with SILAC) | Internal standard for correlating drug concentration with proteomic and phosphoproteomic changes. | Integrated analysis of drug exposure and cellular response. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Provision of precise pharmacokinetic data. | Enhanced ability to link drug exposure to therapeutic and adverse effects. |

Expanding Mechanistic Understanding Through Advanced Isotope-Labeled Probes

Deuterated Imatinib analogues are not only valuable as analytical standards but also as advanced probes for elucidating the intricate mechanisms of action of the parent drug. The subtle changes in molecular properties induced by deuterium substitution can be exploited to gain deeper insights into drug-target interactions, enzyme kinetics, and metabolic pathways.

One of the key areas where isotope-labeled probes can be transformative is in the study of drug metabolism. By strategically placing deuterium atoms at different positions on the Imatinib molecule, researchers can investigate the specific sites of metabolic attack by cytochrome P450 enzymes. The kinetic isotope effect can provide direct evidence for the involvement of a particular C-H bond cleavage in a metabolic reaction. This information is invaluable for predicting the metabolic fate of new drug candidates and for designing molecules with improved metabolic stability.

Isotope-labeled probes can also be used to investigate the on- and off-target effects of Imatinib. For example, by using a deuterated version of the drug in combination with quantitative proteomics, it may be possible to more accurately trace the downstream signaling pathways that are affected by Imatinib binding to its target kinases, such as BCR-ABL, c-KIT, and PDGFR. This could lead to the identification of novel biomarkers of drug response and resistance.

Furthermore, advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can leverage isotope labeling to study the conformational dynamics of Imatinib when bound to its target proteins. Deuterium labeling can simplify complex NMR spectra and provide unique structural and dynamic information that is not accessible with the unlabeled compound. This can lead to a more detailed understanding of the molecular basis of Imatinib's inhibitory activity and how mutations in the target kinase can lead to drug resistance.

In essence, the use of advanced isotope-labeled probes like Imatinib-d3 transforms the drug molecule itself into a tool for biological discovery. This approach moves beyond simply measuring drug concentrations to actively interrogating biological systems and uncovering new mechanistic insights.

Table 3: Mechanistic Insights from Isotope-Labeled Probes

| Research Area | Application of Isotope-Labeled Imatinib | Potential Mechanistic Insight |

| Drug Metabolism | Probing the kinetic isotope effect at specific molecular positions. | Identification of key metabolic pathways and sites of enzymatic attack. |

| Target Engagement and Signaling | Tracing the downstream effects of drug-target binding in quantitative proteomics. | Deeper understanding of on- and off-target signaling networks. |

| Structural Biology (NMR) | Studying the conformational dynamics of Imatinib in complex with its target kinases. | Elucidation of the molecular basis of drug-target interactions and resistance mechanisms. |

Q & A

Q. How to reconcile conflicting stability data for Genfatinib-d3 across different laboratories?

- Methodological Answer: Standardize protocols via:

- Inter-laboratory validation : Share aliquots of the same batch for cross-lab testing under identical conditions .

- Degradation product analysis : Use LC-MS/MS to identify and quantify breakdown products (e.g., deuterium loss) .

- Consensus reporting : Adopt ICH Q1A(R2) guidelines for stability testing criteria and data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.